2-Oxohexyl acetate
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Overview
Description
2-Oxohexyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. The structure of this compound includes a carbonyl group (C=O) adjacent to an oxygen atom bonded to a hexyl group, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxohexyl acetate can be synthesized through the esterification of 2-oxohexanoic acid with acetic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxohexyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-oxohexanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), this compound can be reduced to form alcohols.
Transesterification: This reaction involves exchanging the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with different alcohols.
Major Products Formed
Hydrolysis: 2-oxohexanoic acid and ethanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
2-Oxohexyl acetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxohexyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity aroma and used in fragrances.
Butyl acetate: Used as a solvent in paints and coatings.
Uniqueness
2-Oxohexyl acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and its potential applications in different fields. Its oxo group (C=O) adjacent to the ester linkage provides distinct reactivity compared to other esters.
Properties
CAS No. |
92675-73-5 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-oxohexyl acetate |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-8(10)6-11-7(2)9/h3-6H2,1-2H3 |
InChI Key |
FBKLPEWYUIWQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)COC(=O)C |
Origin of Product |
United States |
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